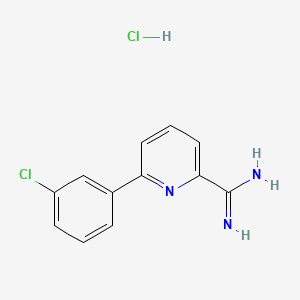
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of the 2,3-dimethylphenyl and 4-hydroxy groups in its structure enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, typically involves the reaction of 3-(2,3-dimethylphenyl)-2-butenal with appropriate reagents. One common method involves the use of 1-bromo-2,3-dimethylbenzene and crotonaldehyde . The reaction conditions often require the presence of a base and a solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites in the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like carbonic anhydrases, which play a role in various physiological processes . The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other coumarin derivatives with different substituents on the phenyl ring or the coumarin core. Examples include 7,8-dihydroxy-3-(4-methylphenyl)coumarin and 4-anilinomethyl-1,2,3-triazoles linked to coumarin .
Uniqueness
What sets Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, apart is its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group provides unique steric and electronic properties that influence its interactions with molecular targets and its overall biological effects.
Eigenschaften
CAS-Nummer |
73791-09-0 |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3-(2,3-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-6-5-8-12(11(10)2)15-16(18)13-7-3-4-9-14(13)20-17(15)19/h3-9,18H,1-2H3 |
InChI-Schlüssel |
UPCBUWGEXZMURQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)
![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)










